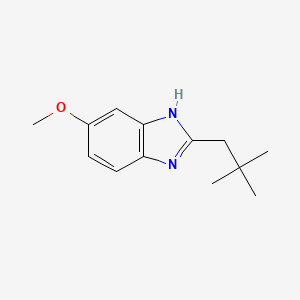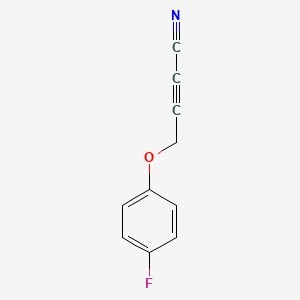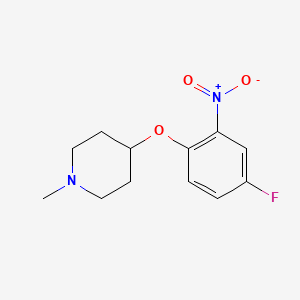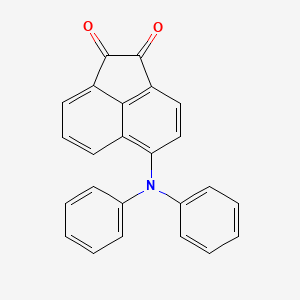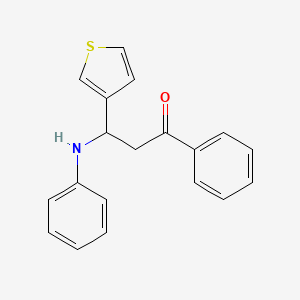
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one is a complex organic compound that features a unique combination of aniline, phenyl, and thiophene groups. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of aniline with a suitable phenyl derivative under controlled conditions.
Introduction of the Thiophene Group: The intermediate is then reacted with a thiophene derivative to introduce the thiophene group into the molecule.
Final Product Formation: The final step involves the cyclization and purification of the compound to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Anilino-1-phenylpropan-1-one: Similar structure but lacks the thiophene group.
3-Anilino-1,3-diphenyl-1-propanone: Contains an additional phenyl group compared to 3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one.
Uniqueness
The presence of the thiophene group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
Propiedades
Número CAS |
502614-89-3 |
|---|---|
Fórmula molecular |
C19H17NOS |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-anilino-1-phenyl-3-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C19H17NOS/c21-19(15-7-3-1-4-8-15)13-18(16-11-12-22-14-16)20-17-9-5-2-6-10-17/h1-12,14,18,20H,13H2 |
Clave InChI |
NZICYSRYQYWGLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C2=CSC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


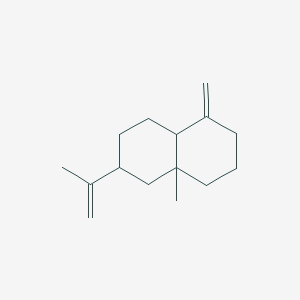
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
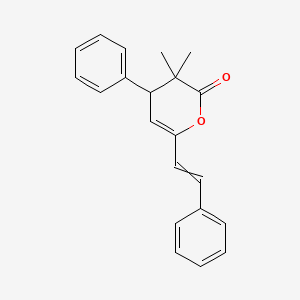

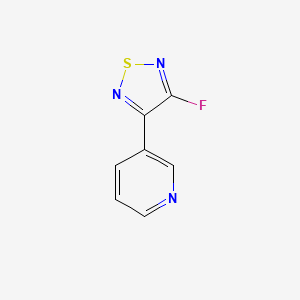
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
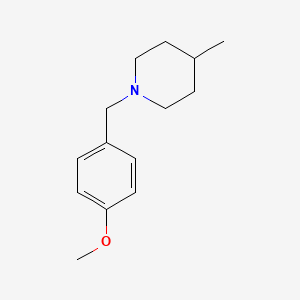
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
